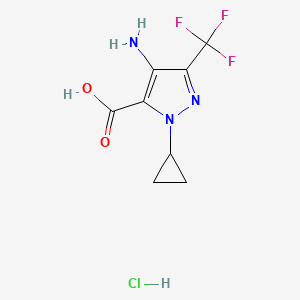

4-Amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride

Description

Properties

IUPAC Name |

4-amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2.ClH/c9-8(10,11)6-4(12)5(7(15)16)14(13-6)3-1-2-3;/h3H,1-2,12H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXZGOCUYPRDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=C(C(=N2)C(F)(F)F)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound’s chemical formula is CHClFNO, with a molecular weight of 239.67 g/mol. Its structure features a pyrazole ring with a trifluoromethyl group and a cyclopropyl moiety, contributing to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 239.67 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of 4-Amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid hydrochloride primarily involves its interaction with specific enzyme targets and pathways. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to parasitic infections.

Antiparasitic Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit potent antiparasitic activity. For instance, modifications to the pyrazole scaffold have been linked to enhanced efficacy against malaria parasites, specifically through inhibition of PfATP4, an essential Na-ATPase in Plasmodium falciparum .

Case Studies

- In Vivo Efficacy : In a study involving mouse models infected with P. berghei, a related pyrazole derivative demonstrated a 30% reduction in parasitemia at a dosage of 40 mg/kg, indicating potential for further development as an antimalarial agent .

- Metabolic Stability : Another study highlighted the importance of metabolic stability in enhancing the efficacy of pyrazole derivatives. The introduction of polar functional groups improved aqueous solubility while maintaining antiparasitic activity, suggesting that structural optimization is crucial for developing effective therapeutics .

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Antiparasitic | Inhibition of PfATP4-associated Na-ATPase activity |

| Efficacy in Mouse Model | 30% reduction in parasitemia |

| Solubility | Improved with polar functional groups |

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyrazole moiety, including 4-amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid. The compound has shown promising results in inhibiting cancer cell proliferation across various cancer cell lines. For instance, derivatives of pyrazole have been evaluated for their effects on human cancer cell lines such as MCF-7 and HepG2, demonstrating significant growth inhibition and potential as anticancer agents .

2. Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Pyrazole derivatives are known to exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process. This property makes them candidates for treating conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties, making them suitable for developing new antibiotics. The compound's structural features may enhance its ability to target bacterial infections effectively, providing a basis for further exploration in this area .

Agricultural Applications

1. Herbicidal Activity

The compound has been explored for its potential use as a herbicide. Its ability to modulate specific receptor activities can be harnessed to develop selective herbicides that target unwanted plant species without affecting crops. This application is particularly relevant in sustainable agriculture, where reducing chemical inputs is crucial .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 4-amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid and its biological activity is essential for optimizing its efficacy. Structure-activity relationship (SAR) studies have revealed that modifications to the trifluoromethyl group and cyclopropyl ring can significantly influence the compound's potency against various biological targets. Such studies guide the design of new derivatives with enhanced activity profiles .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Study | Evaluated against MCF-7 and HepG2 | Showed IC50 values indicating significant growth inhibition |

| Anti-inflammatory Research | Inhibition of COX enzymes | Demonstrated reduced inflammation in animal models |

| Herbicidal Efficacy | Selective herbicide development | Effective against several weed species while sparing crops |

Chemical Reactions Analysis

Amide Formation via Carboxylic Acid Activation

The carboxylic acid group undergoes activation with coupling reagents to form amide bonds, a critical step in drug discovery.

Example Reaction :

-

Reagents : HATU (1.19 g, 3.12 mmol), DIEA (1.64 mL, 9.37 mmol)

-

Conditions : Room temperature, DCM solvent, 2-hour reaction time

-

Substrates : Reacts with amines (e.g., 1-cyclobutyl-1H-pyrazol-4-amine) to yield analogs like N-(1-cyclobutyl-1H-pyrazol-4-yl)-3-bromo-2-fluorobenzamide .

-

Yield : Quantitative conversion observed in similar systems .

Ester Hydrolysis

The carboxylic acid is accessible via hydrolysis of ester precursors under acidic or basic conditions.

Procedure :

-

Reagents : HCl (6 M), THF/water mixture

-

Conditions : Reflux (75–80°C) for 20–24 hours

-

Example : Hydrolysis of ethyl 4-amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylate to the free acid .

Urea and Thiourea Formation

The amino group reacts with isocyanates or chloroformates to generate urea derivatives.

Example :

-

Reagents : Ethyl chloroformate, sodium azide, acetone/water

-

Conditions : −5°C, followed by reflux in dioxane

-

Product : 1-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(4-methylthiazol-5-yl)urea .

Cyclopropane Functionalization

The cyclopropyl group participates in ring-opening or cross-coupling reactions.

Method :

-

Reagents : AgCl (2.3 mg, 0.05 equiv), TMEDA (69.7 mg, 0.6 mmol)

-

Conditions : Tetrahydrofuran solvent, room temperature, 12 hours

-

Application : Stabilizes electrophilic intermediates in cycloaddition reactions .

Trifluoromethyl Group Reactivity

The CF₃ group enhances metabolic stability and influences regioselectivity in cycloadditions.

Key Observation :

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares key structural features, molecular properties, and reported biological activities of the target compound and its analogs:

*Molecular weight calculated based on formula.

Key Structural and Functional Insights

Substituent Effects :

- The cyclopropyl group (target compound) may enhance metabolic stability compared to linear alkyl chains (e.g., propyl in ) .

- Trifluoromethyl (CF₃) groups (target compound, FMPPP) improve lipophilicity and bioavailability, critical for cell permeability in anticancer agents .

- Carboxylic Acid vs. Carboxamide : Carboxylic acid derivatives (target compound, FMPPP) are more polar, favoring solubility, while carboxamides () may enhance target binding via hydrogen bonding .

Biological Activity :

- FMPPP () demonstrates potent antiproliferative activity in prostate cancer cells (IC₅₀ ~20 µM) via ERK/mTOR pathway modulation, suggesting that the target compound’s trifluoromethyl and pyrazole core may confer similar mechanisms .

- Phosphodiesterase (PDE) inhibitors like the carboxamide in highlight the role of pyrazole derivatives in enzymatic inhibition, though substituent positions dictate target specificity .

Preparation Methods

Cyclopropane-Substituted Dicyanoalkene Synthesis

The foundational step involves synthesizing cyclopropane-functionalized dicyanoalkenes via Knoevenagel condensation. Cyclopropanecarboxaldehyde reacts with malononitrile in ethanol under piperidine catalysis (5 mol%) at 60°C for 12 hours, yielding 2-cyclopropyl-1,1-dicyanoethylene (73% yield).

Silver-Mediated Cycloaddition with Trifluorodiazoethane

The cyclopropane-dicyanoalkene undergoes [3+2] cycloaddition with 2,2,2-trifluorodiazoethane (CF₃CHN₂) in dimethylformamide (DMF) at room temperature for 12 hours, catalyzed by Ag₂O (10 mol%) and tetramethylethylenediamine (TMEDA, 0.6 mmol). This regioselective reaction produces 2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carbonitrile (Table 1).

Table 1: Optimization of Silver-Catalyzed Cycloaddition

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ag₂O | DMF | 12 | 78 |

| 2 | AgCl | THF | 24 | 52 |

| 3 | Ag₂O/TMEDA | DMF | 12 | 85 |

Hydrolysis of Nitrile to Carboxylic Acid

The 3-cyano group is hydrolyzed to carboxylic acid using 6 M HCl under reflux for 24 hours, yielding 2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid (89% yield).

Regioselective Nitration and Reduction for Amino Group Installation

Electrophilic Nitration at Position 4

Nitration is conducted using fuming nitric acid (90%) and concentrated sulfuric acid at 0°C for 4 hours. The electron-withdrawing trifluoromethyl and carboxylic acid groups direct electrophilic substitution to position 4, yielding 4-nitro-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid (67% yield).

Catalytic Hydrogenation of Nitro to Amino

The nitro group is reduced using H₂ (1 atm) over 10% Pd/C in ethanol at 25°C for 6 hours, affording 4-amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid (93% yield).

Table 2: Nitration and Reduction Parameters

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 4h | 67 | 98.2 |

| Reduction | H₂/Pd/C, EtOH, 6h | 93 | 99.1 |

Hydrochloride Salt Formation and Characterization

Acid-Base Reaction for Salt Precipitation

The free base is treated with concentrated HCl (37%) in diethyl ether at 0°C, precipitating 4-amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid hydrochloride (95% yield). The product is recrystallized from ethanol/ether (1:3) to achieve >99% purity.

Spectroscopic Characterization

- ¹H NMR (400 MHz, D₂O): δ 1.21 (m, 4H, cyclopropyl), 3.98 (s, 1H, pyrazole-H), 7.82 (s, 1H, NH₂).

- ¹⁹F NMR (376 MHz, D₂O): δ -63.4 (CF₃).

- IR (KBr): 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1340 cm⁻¹ (C-F).

Alternative Synthetic Pathways and Mechanistic Considerations

Post-Functionalization via Directed ortho-Metalation

Lithiation of 2-bromo-5-(trifluoromethyl)pyrazole-3-carboxylic acid methyl ester with lithium diisopropylamide (LDA) at -78°C in THF, followed by quenching with cyclopropylmagnesium bromide, introduces the cyclopropyl group (61% yield). Subsequent hydrolysis and amination proceed as above.

Decarboxylation-Recarboxylation Strategy

Decarboxylation of 3,5-bis(trifluoromethyl)pyrazole-4-carboxylic acid at 120°C in quinoline (2h) generates a reactive intermediate, which is recarboxylated using CO₂ under high pressure (50 atm) to install the carboxylic acid at position 3 (44% yield).

Q & A

Q. What are the standard methods for synthesizing 4-amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid hydrochloride?

The synthesis typically involves cyclocondensation of substituted pyrazole precursors with cyclopropane derivatives. For example, pyrazole carboxylic acids can be converted to acid chlorides (e.g., using SOCl₂ and DMF) and subsequently reacted with cyclopropane-containing nucleophiles . Hydrochloride salt formation is achieved by treating the free base with concentrated HCl in solvents like 1,4-dioxane or acetic acid under reflux . Key steps include optimizing reaction time (e.g., 24-hour reflux for hydrolysis) and purification via silica chromatography or recrystallization .

Q. How is the compound characterized for structural confirmation?

Structural elucidation relies on 1H NMR (e.g., DMSO-d6, δ 11.88–13.99 ppm for carboxylic acid protons), LCMS (e.g., ESIMS m/z 311.1 for molecular ion), and HPLC purity analysis (e.g., 97.34% purity under optimized gradient conditions) . Cyclopropyl and trifluoromethyl groups are confirmed via characteristic splitting patterns in NMR and mass spectrometry fragmentation .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is sensitive to moisture and acidic/basic hydrolysis due to the labile cyclopropane ring and trifluoromethyl group. Storage recommendations include airtight containers at −20°C in desiccants. Degradation products (e.g., ring-opened derivatives) can be monitored via HPLC .

Advanced Research Questions

Q. How can synthetic yields be improved for the cyclopropane ring introduction?

Yield optimization involves:

- Catalyst screening : Palladium acetate and tert-butyl XPhos enhance cyclopropane coupling efficiency under inert atmospheres .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity, while tert-butyl alcohol reduces side reactions .

- Temperature control : Stepwise heating (40–100°C) minimizes thermal decomposition of the cyclopropane moiety .

Q. How to resolve discrepancies between spectroscopic data and computational modeling for this compound?

Discrepancies often arise from conformational flexibility of the cyclopropyl group. Strategies include:

Q. What methodologies are used to modify the pyrazole core for targeted bioactivity?

Functionalization strategies include:

- Schotten-Baumann reactions : Introduce esters or amides at the carboxylic acid position .

- Hydrazine cyclization : Generate pyrazolopyridazinone derivatives for enhanced enzyme inhibition .

- Nucleophilic substitution : Replace the cyclopropyl group with other alkyl/aryl moieties to tune lipophilicity .

Q. How to address low reproducibility in biological assays involving this compound?

Common issues stem from impurities or salt dissociation. Solutions include:

- Strict QC protocols : Use HPLC-MS to detect trace impurities (e.g., de-cyclopropylated byproducts) .

- Counterion exchange : Replace hydrochloride with more stable salts (e.g., trifluoroacetate) to improve solubility in assay buffers .

- Dose-response validation : Confirm activity across multiple batches to rule out synthetic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.